molecular formula C11H12F3N5 B12228707 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]pyrimidine-4-carbonitrile

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]pyrimidine-4-carbonitrile

Cat. No.: B12228707
M. Wt: 271.24 g/mol
InChI Key: ADDVAAOZRNIYON-UHFFFAOYSA-N
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Description

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]pyrimidine-4-carbonitrile is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a trifluoroethyl group attached to the piperazine ring, which is further connected to a pyrimidine ring with a carbonitrile group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]pyrimidine-4-carbonitrile typically involves the reaction of 2,2,2-trifluoroethylamine with piperazine, followed by the introduction of the pyrimidine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The process may involve multiple steps, including nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to its target and modulate its activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoroethyl group in 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]pyrimidine-4-carbonitrile imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile compared to similar compounds.

Properties

Molecular Formula

C11H12F3N5

Molecular Weight

271.24 g/mol

IUPAC Name

2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C11H12F3N5/c12-11(13,14)8-18-3-5-19(6-4-18)10-16-2-1-9(7-15)17-10/h1-2H,3-6,8H2

InChI Key

ADDVAAOZRNIYON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C2=NC=CC(=N2)C#N

Origin of Product

United States

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